molecular formula C9H10N4O2 B1309767 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 878453-66-8

7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B1309767
M. Wt: 206.2 g/mol
InChI Key: NCBNAZDSHQXLRS-UHFFFAOYSA-N
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Description

7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a synthetic compound with the empirical formula C9H10N4O2 and a molecular weight of 206.20 . It is part of a class of non-naturally occurring small molecules .


Molecular Structure Analysis

The molecular structure of 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is characterized by a [1,2,4]triazolo[1,5-a]pyrimidine core with an isopropyl group at the 7-position and a carboxylic acid group at the 5-position .


Physical And Chemical Properties Analysis

7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a solid compound . Its SMILES string is CC©c1cc(nc2ncnn12)C(O)=O .

Scientific Research Applications

Synthesis and Chemical Properties

The compound's significance in scientific research primarily stems from its versatile scaffold, which is pivotal in synthesizing various derivatives with potential biological activities. Massari et al. (2017) developed efficient procedures for the regioselective synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing its utility in preparing biologically active compounds with the potential to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization (Massari et al., 2017). Another study by Canfora et al. (2010) highlighted the molecular structure of related derivatives in different crystal environments, underscoring their relevance in studying potential biological activity of coordination compounds (Canfora et al., 2010).

Biological Activities

Research into derivatives of 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has indicated potential biological applications. For instance, Chauhan et al. (2019) synthesized a series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives, which were characterized and assessed for their antibacterial and antifungal activity, indicating the compound's scaffold as a promising basis for developing antimicrobial agents (Chauhan et al., 2019). Similarly, Abdel-Rahman et al. (2009) designed and synthesized fluorinated derivatives of 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid as antimycobacterial agents, with one derivative showing significant inhibition against Mycobacterium tuberculosis H37Rv strain, highlighting the therapeutic potential of this chemical scaffold (Abdel-Rahman et al., 2009).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Skin Sens. 1 and is considered combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5(2)7-3-6(8(14)15)12-9-10-4-11-13(7)9/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBNAZDSHQXLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC2=NC=NN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424546
Record name 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

CAS RN

878453-66-8
Record name 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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